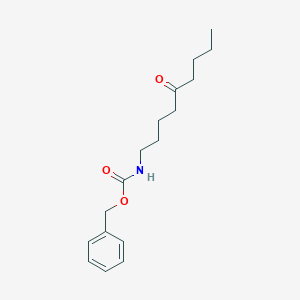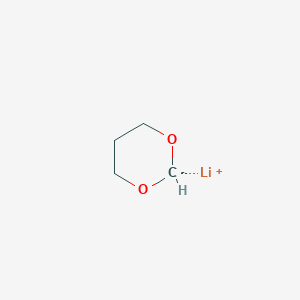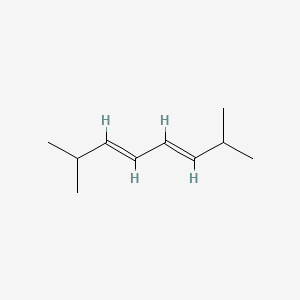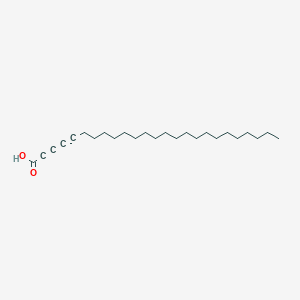![molecular formula C9H18N2OS B14306111 4-[(Piperidin-1-yl)sulfanyl]morpholine CAS No. 114288-49-2](/img/structure/B14306111.png)
4-[(Piperidin-1-yl)sulfanyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Piperidin-1-yl)sulfanyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring connected via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidin-1-yl)sulfanyl]morpholine typically involves the reaction of morpholine with a piperidine derivative in the presence of a sulfur source. One common method involves the use of 1-benzyl-4-piperidone and morpholine, with hydrogen and a platinum or palladium catalyst under mild conditions . This method is noted for its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Piperidin-1-yl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted piperidine or morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(Piperidin-1-yl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[(Piperidin-1-yl)sulfanyl]morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the compound can form strong interactions with metal ions, which may be relevant in its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Piperidinyl)morpholine: Similar structure but lacks the sulfur atom.
4-(Piperidin-4-yl)morpholine: Another structural isomer with different connectivity.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-[(Piperidin-1-yl)sulfanyl]morpholine is unique due to the presence of both piperidine and morpholine rings connected via a sulfur atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
114288-49-2 |
|---|---|
Fórmula molecular |
C9H18N2OS |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
4-piperidin-1-ylsulfanylmorpholine |
InChI |
InChI=1S/C9H18N2OS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H2 |
Clave InChI |
RZPNLNQTAWDULI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)SN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)



![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)

![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
